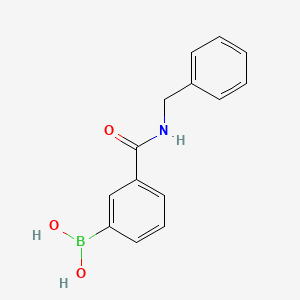

3-(N-Benzylaminocarbonyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(benzylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BNO3/c17-14(16-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(18)19/h1-9,18-19H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCLAQJSSJOSFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390774 | |

| Record name | 3-(N-BENZYLAMINOCARBONYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625470-96-4 | |

| Record name | 3-(N-BENZYLAMINOCARBONYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Chemical Properties of 3-(N-Benzylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Benzylaminocarbonyl)phenylboronic acid is a synthetic organoboron compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a phenylboronic acid moiety linked to a benzylamide group, presents a unique combination of functionalities that allow for diverse chemical interactions and potential biological activities. Phenylboronic acids are known for their ability to form reversible covalent bonds with diols, a property that is central to their use as sensors for saccharides and as inhibitors of various enzymes. The presence of the N-benzylaminocarbonyl group can further influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.

This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, reactivity, and potential applications. Detailed experimental protocols and characterization data are presented to support researchers in their exploration of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄BNO₃ | [1][2] |

| Molecular Weight | 255.08 g/mol | [1][2] |

| CAS Number | 625470-96-4 | [1][2] |

| Appearance | White to off-white powder | Inferred from general properties of phenylboronic acids. |

| Melting Point | 224-230 °C | [3] |

| Solubility | Soluble in most polar organic solvents such as methanol, ethanol, and DMSO. Poorly soluble in nonpolar solvents like hexanes. | General solubility of phenylboronic acids. |

| Purity | ≥98% | [2] |

| Synonyms | N-Benzyl-3-(dihydroxyboranyl)benzamide, 3-(Benzylcarbamoyl)phenylboronic acid, N-Benzyl-3-boronobenzamide | [4] |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, typically involving the formation of the amide bond followed by the introduction of the boronic acid functionality, or vice-versa. A common strategy involves the amidation of 3-carboxyphenylboronic acid with benzylamine.

Experimental Protocol: Synthesis via Amidation of 3-Carboxyphenylboronic Acid

This protocol describes a common method for amide bond formation, which can be adapted for the synthesis of the title compound.

Materials:

-

3-Carboxyphenylboronic acid

-

Benzylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-carboxyphenylboronic acid (1 equivalent) in anhydrous DCM or DMF.

-

Add benzylamine (1.1 equivalents) to the solution.

-

Add a catalytic amount of DMAP.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) or EDC·HCl (1.2 equivalents) in anhydrous DCM or DMF.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

-

Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.[5]

Purification Workflow

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both the phenylboronic acid and benzyl groups, a triplet for the NH proton, and a doublet for the benzylic CH₂ protons. The chemical shifts and coupling constants would be characteristic of the structure. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbon atom attached to the boron. |

| ¹¹B NMR | A characteristic signal for the boronic acid group, typically in the range of 19-30 ppm, indicating a trigonal planar sp² hybridized boron atom.[6] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight (255.08 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1640 cm⁻¹), B-O stretches (around 1350 cm⁻¹), and aromatic C-H and C=C stretches. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. |

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the boronic acid and amide functionalities.

Reactions of the Boronic Acid Group

-

Esterification: Boronic acids readily and reversibly react with diols to form cyclic boronate esters. This property is the basis for their use in sensors for carbohydrates and other diol-containing molecules.

-

Suzuki-Miyaura Cross-Coupling: The phenylboronic acid moiety can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.[7] This is a powerful tool for the synthesis of complex organic molecules.[7]

-

Dehydration: Like other boronic acids, this compound can undergo dehydration, particularly upon heating, to form a trimeric anhydride known as a boroxine.[7]

Potential Applications in Drug Development

The structural features of this compound make it an interesting candidate for various applications in drug discovery and development.

-

Enzyme Inhibition: Boronic acids are known inhibitors of serine proteases, where the boron atom forms a tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[2] The N-benzylaminocarbonyl group can provide additional interactions within the enzyme's active site, potentially increasing potency and selectivity. Boronic acid derivatives are also well-established as proteasome inhibitors, with bortezomib being a clinically approved drug for multiple myeloma.[8] The proteasome's active site contains a threonine residue that can be targeted by boronic acids.

-

Cancer Cell Signaling: Phenylboronic acid and its derivatives have been shown to inhibit the migration of cancer cells by affecting the Rho family of GTP-binding proteins, which are key regulators of the actin cytoskeleton.[1] While the direct effect of this compound on these pathways has not been reported, it represents a promising area of investigation.

Hypothesized Signaling Pathway Inhibition

Based on the known activities of phenylboronic acids, it is plausible that this compound could interfere with signaling pathways that are crucial for cancer cell proliferation and survival. For instance, inhibition of the proteasome can lead to the accumulation of IκB, an inhibitor of the NF-κB transcription factor, thereby blocking NF-κB signaling. This pathway is often constitutively active in cancer cells and promotes the expression of pro-survival and pro-inflammatory genes.

Conclusion

This compound is a molecule with significant potential for applications in medicinal chemistry and chemical biology. Its synthesis is achievable through standard organic chemistry techniques, and its unique combination of a boronic acid and a benzylamide moiety offers opportunities for the development of targeted enzyme inhibitors and modulators of cellular signaling pathways. Further research is warranted to fully elucidate its biological activities and to explore its therapeutic potential. This guide provides a foundational understanding of its chemical properties to aid researchers in this endeavor.

References

- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3-(Benzylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]

- 4. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 3-Amino-5-(benzylcarbamoyl)phenylboronic acid () for sale [vulcanchem.com]

- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(N-Benzylaminocarbonyl)phenylboronic acid

This guide provides a comprehensive overview of the synthesis of 3-(N-Benzylaminocarbonyl)phenylboronic acid, a valuable reagent in chemical biology and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental protocol, structured data, and a visual representation of the synthetic workflow.

Chemical Compound Data

The target compound, this compound, possesses the following key identifiers and properties:

| Property | Value |

| CAS Number | 625470-96-4[1][2] |

| Alternate Name | N-Benzyl 3-boronobenzamide[2] |

| Molecular Formula | C₁₄H₁₄BNO₃[1][2] |

| Molecular Weight | 255.08 g/mol [1][2] |

| Purity | ≥98% (typical for commercially available samples)[2] |

| Melting Point | 224-230°C[1] |

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through the amidation of 3-carboxyphenylboronic acid with benzylamine. This reaction is facilitated by a coupling agent, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), in the presence of a base like triethylamine (TEA) to neutralize the acid formed during the reaction. The reaction is typically carried out in an anhydrous polar aprotic solvent, such as dichloromethane (DCM).

Below is a diagram illustrating the experimental workflow for this synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 3-Carboxyphenylboronic acid | 165.93 |

| Benzylamine | 107.15 |

| EDCI | 191.70 |

| Triethylamine (TEA) | 101.19 |

| Dichloromethane (DCM), anhydrous | - |

| 1M Hydrochloric acid (HCl) | - |

| Saturated sodium bicarbonate (NaHCO₃) | - |

| Brine | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - |

| Silica gel (for column chromatography) | - |

| Ethyl acetate (EtOAc) | - |

| Hexanes | - |

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-carboxyphenylboronic acid (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add benzylamine (1.1 eq) followed by triethylamine (TEA) (1.5 eq).

-

Initiation of Coupling: Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq) portion-wise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Final Product: Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid.

General Considerations for Boronic Acid Synthesis

The synthesis and handling of boronic acids require certain precautions to ensure high yields and purity.

-

Anhydrous Conditions: Boronic acids can undergo dehydration to form boroxines, the trimeric anhydrides.[3] While this is often reversible, it is good practice to use anhydrous solvents and an inert atmosphere, especially during the reaction setup, to minimize side reactions.

-

Purification: Column chromatography is a common and effective method for purifying boronic acids and their derivatives.[4] Recrystallization can also be employed for further purification if a suitable solvent system is found.

-

Stability: Phenylboronic acids are generally stable and easier to handle compared to some other organoboron compounds.[3] However, protodeboronation (loss of the boronic acid group) can occur under harsh acidic or basic conditions.

This guide provides a robust and reproducible protocol for the synthesis of this compound. As with any chemical synthesis, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.

References

An In-depth Technical Guide to 3-(N-Benzylaminocarbonyl)phenylboronic acid (CAS 625470-96-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Benzylaminocarbonyl)phenylboronic acid, also known as N-Benzyl-3-boronobenzamide, is a synthetic organoboron compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring a phenylboronic acid moiety linked to a benzylamide group, provides a versatile scaffold for the design of targeted therapeutic agents and functional materials. The boronic acid group's ability to form reversible covalent bonds with diols makes it a key player in the development of sensors and drug delivery systems, particularly for targeting glycoproteins and other carbohydrate-rich structures often overexpressed in disease states. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 625470-96-4 | |

| Molecular Formula | C₁₄H₁₄BNO₃ | |

| Molecular Weight | 255.08 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 224-230 °C | |

| Purity | ≥98% (commercially available) | |

| Solubility | Soluble in organic solvents like DMSO | |

| Synonyms | N-Benzyl-3-boronobenzamide, 3-(Benzylcarbamoyl)benzeneboronic acid |

Synthesis

While specific, detailed proprietary synthesis protocols for this compound are not widely published, the synthesis can be logically approached through established methods of amide bond formation. A plausible and common synthetic route is the amide coupling of 3-boronobenzoic acid with benzylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

A general experimental workflow for this type of amide coupling is depicted below:

Experimental Protocol: Amide Coupling of 3-Boronobenzoic Acid and Benzylamine

This protocol is a generalized procedure based on standard amide coupling reactions and should be optimized for specific laboratory conditions.

Materials:

-

3-Boronobenzoic acid

-

Benzylamine

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-boronobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

-

Add benzylamine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Potential Applications in Drug Discovery and Research

Phenylboronic acids are a class of compounds with diverse biological activities, primarily stemming from the ability of the boronic acid moiety to interact with diols present in many biological molecules, including sugars and the active sites of certain enzymes.

Enzyme Inhibition

The general mechanism of serine protease inhibition by a boronic acid is illustrated below:

Targeting Glycoproteins and Cell Surfaces

Many cancer cells overexpress sialoglycoproteins on their surface. The diol-containing sialic acid residues can be targeted by phenylboronic acids. This interaction can be exploited for targeted drug delivery or diagnostic applications. While direct studies on this compound for this purpose have not been reported, the underlying principle is a significant area of research for phenylboronic acid derivatives.[2]

Suzuki-Miyaura Coupling Reactions

As a boronic acid, this compound is a potential substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

The catalytic cycle for a Suzuki-Miyaura coupling reaction is outlined below:

Conclusion

This compound is a compound with significant potential in drug discovery and chemical synthesis. Its structural features suggest possible roles as an enzyme inhibitor and a targeting moiety for carbohydrate-rich biological structures. Furthermore, its utility as a building block in Suzuki-Miyaura coupling reactions makes it a valuable tool for synthetic chemists. While specific biological data for this compound is limited in publicly accessible literature, the established chemistry and biological activities of related phenylboronic acids provide a strong rationale for its further investigation. Future research should focus on the detailed biological evaluation of this compound against various enzymatic targets and in cell-based assays to fully elucidate its therapeutic potential.

References

Spectroscopic data for 3-(N-Benzylaminocarbonyl)phenylboronic acid

Technical Guide: Spectroscopic and Synthetic Overview of 3-(N-Benzylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as N-Benzyl-3-boronobenzamide, is a bifunctional molecule incorporating a phenylboronic acid moiety and a benzylamide group. Phenylboronic acids are a critical class of compounds in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions. They are also widely investigated in medicinal chemistry and for the development of sensors due to the ability of the boronic acid group to reversibly bind with diols, such as those found in saccharides. The presence of the N-benzylamide functionality introduces additional possibilities for hydrogen bonding and other molecular interactions, making this compound of potential interest in drug design and materials science.

Physicochemical Properties

Basic information for this compound is available from various chemical suppliers.[1][2]

| Property | Value |

| CAS Number | 625470-96-4 |

| Molecular Formula | C₁₄H₁₄BNO₃ |

| Molecular Weight | 255.08 g/mol |

| Alternate Names | N-Benzyl 3-boronobenzamide |

Proposed Synthesis

A plausible synthetic route to this compound involves the amidation of 3-carboxyphenylboronic acid with benzylamine. This is a standard and widely used method for forming amide bonds.

Experimental Protocol: Amide Coupling

-

Starting Materials: 3-Carboxyphenylboronic acid, benzylamine, a peptide coupling agent (e.g., HATU, HOBt/EDC), and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

-

Solvent: A dry, aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Procedure:

-

Dissolve 3-carboxyphenylboronic acid in the chosen solvent.

-

Add the coupling agent and the base to the solution and stir for a few minutes to activate the carboxylic acid.

-

Add benzylamine to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.

-

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The spectrum is expected to show signals corresponding to the protons of the benzyl group and the 1,3-disubstituted phenyl ring. The boronic acid protons are often broad and may exchange with residual water in the solvent.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 (broad s) | broad singlet | 2H | B(OH)₂ |

| ~8.1 (t) | triplet | 1H | Ar-H (proton between the two substituents) |

| ~7.8-7.9 (m) | multiplet | 2H | Ar-H (protons ortho to the amide) |

| ~7.5 (t) | triplet | 1H | Ar-H (proton para to the amide) |

| ~7.2-7.4 (m) | multiplet | 5H | Ar-H (benzyl ring protons) |

| ~4.6 (d) | doublet | 2H | -CH₂- (benzyl) |

| ~9.1 (t) | triplet | 1H | -NH- (amide) |

¹³C NMR (Carbon NMR): The spectrum will display resonances for the carbons of both aromatic rings, the benzylic carbon, and the carbonyl carbon of the amide. The carbon attached to the boron atom may show a broad signal.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (amide) |

| ~138 | Ar-C (ipso-carbon of benzyl ring) |

| ~135 | Ar-C (ipso-carbon attached to amide) |

| ~130-135 | Ar-C (C-B, often broad) |

| ~127-130 | Ar-CH (phenyl and benzyl rings) |

| ~44 | -CH₂- (benzyl) |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the O-H stretching of the boronic acid, N-H stretching of the amide, C=O stretching of the amide, and various vibrations of the aromatic rings.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 (broad) | Strong | O-H stretch (boronic acid) |

| ~3300 | Medium | N-H stretch (amide) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1640 | Strong | C=O stretch (Amide I) |

| ~1540 | Strong | N-H bend (Amide II) |

| ~1400-1300 | Strong | B-O stretch |

| ~700-800 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 255 | [M]⁺, molecular ion |

| 237 | [M - H₂O]⁺ |

| 164 | [M - C₇H₇N]⁺ |

| 106 | [C₇H₈N]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound from 3-carboxyphenylboronic acid and benzylamine.

References

An In-depth Technical Guide to 3-(N-Benzylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Benzylaminocarbonyl)phenylboronic acid, also known as N-Benzyl-3-boronobenzamide, is a synthetic organoboron compound.[1][2] As a derivative of phenylboronic acid, it belongs to a class of compounds that have garnered significant interest in medicinal chemistry and drug development. The presence of the boronic acid functional group allows for unique interactions with biological molecules, particularly those containing diol moieties, such as carbohydrates and certain amino acid residues in enzymes. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a plausible synthetic route, and the potential biological significance of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central phenyl ring substituted with a boronic acid group [-B(OH)₂] and an N-benzylaminocarbonyl group [-C(=O)NHCH₂C₆H₅] at the meta position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 625470-96-4 | [1][2][3] |

| Molecular Formula | C₁₄H₁₄BNO₃ | [1][2] |

| Molecular Weight | 255.08 g/mol | [1][2][3] |

| IUPAC Name | (3-(Benzylcarbamoyl)phenyl)boronic acid | [3] |

| Synonyms | N-Benzyl-3-boronobenzamide | [1][2] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | 224-230 °C | [3] |

| Purity | ≥98% (commercially available) | [1][2] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol. |

Synthesis and Spectroscopic Characterization

Experimental Protocol: Plausible Synthesis

A likely two-step synthesis would involve the activation of 3-carboxyphenylboronic acid followed by amidation with benzylamine.

Step 1: Activation of 3-Carboxyphenylboronic Acid

-

Dissolve 3-carboxyphenylboronic acid in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC), along with an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

-

Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to form the activated ester of 3-carboxyphenylboronic acid.

Step 2: Amidation with Benzylamine

-

To the solution containing the activated ester, add benzylamine, followed by a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize any acid formed during the reaction.

-

Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture would be worked up by washing with aqueous solutions to remove unreacted starting materials and byproducts.

-

The organic layer would then be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.

-

The crude product would be purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Characteristic Peaks |

| ¹H NMR | Signals corresponding to the aromatic protons of both the phenylboronic acid and benzyl moieties, a signal for the benzylic CH₂ protons, a broad signal for the amide N-H proton, and a broad signal for the B(OH)₂ protons. Chemical shifts would be expected in the aromatic region (δ 7.0-8.5 ppm), benzylic region (δ ~4.5 ppm), and amide region (δ ~8.5-9.5 ppm). |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the carbonyl carbon of the amide. The carbon attached to the boron atom may show a broad signal. |

| FTIR (cm⁻¹) | Characteristic absorption bands for O-H stretching of the boronic acid (broad, ~3300 cm⁻¹), N-H stretching of the amide (~3300 cm⁻¹), C=O stretching of the amide (strong, ~1640 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and B-O stretching (~1350 cm⁻¹). |

| Mass Spec (m/z) | The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of 255.08. |

Biological Activity and Potential Applications in Drug Development

Phenylboronic acids are a well-established class of enzyme inhibitors.[4] The boron atom can form a reversible covalent bond with the hydroxyl group of serine residues often found in the active sites of enzymes, particularly serine proteases.[4] This interaction can lead to potent and selective inhibition of the target enzyme.

Given its structure, this compound has the potential to act as an inhibitor of various enzymes. The N-benzylaminocarbonyl substituent can participate in additional non-covalent interactions within the enzyme's active site, such as hydrogen bonding and hydrophobic interactions, which can enhance binding affinity and selectivity.

Potential therapeutic areas for compounds with this scaffold include:

-

Anticancer Therapy: As inhibitors of proteasomes or other enzymes crucial for cancer cell survival and proliferation.

-

Anti-inflammatory Agents: By targeting serine proteases involved in inflammatory cascades.

-

Antiviral and Antibacterial Agents: By inhibiting viral or bacterial enzymes essential for replication or survival. For instance, some phenylboronic acid derivatives are known inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[5]

Further research is required to elucidate the specific biological targets and therapeutic potential of this compound.

Visualizations

Below are diagrams illustrating a plausible synthetic workflow and the general mechanism of enzyme inhibition by a phenylboronic acid derivative.

Caption: Plausible synthetic workflow for this compound.

Caption: General mechanism of serine enzyme inhibition by a phenylboronic acid derivative.

References

- 1. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. 3-(Benzylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]

- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Discovery and Synthesis of Novel Phenylboronic Acids: A Technical Guide for Researchers

Introduction

Phenylboronic acids and their derivatives have emerged as a versatile class of molecules with significant applications in medicinal chemistry, diagnostics, and materials science. Their unique ability to form reversible covalent bonds with diols has made them invaluable tools for the development of sensors, drug delivery systems, and enzyme inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of novel phenylboronic acids, with a focus on their role as β-lactamase inhibitors. Detailed experimental protocols and visual representations of key pathways and workflows are presented to aid researchers in this dynamic field.

Phenylboronic Acids as β-Lactamase Inhibitors

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, poses a significant threat to global health. Phenylboronic acids have been identified as potent inhibitors of these enzymes, particularly serine β-lactamases. They act as transition-state analogs, forming a reversible covalent adduct with the catalytic serine residue in the enzyme's active site, thereby preventing the hydrolysis of β-lactam antibiotics.[1]

Quantitative Analysis of Inhibition

The inhibitory activity of novel phenylboronic acid derivatives against various β-lactamases is a critical aspect of their evaluation. The inhibition constant (Ki) is a key quantitative measure of an inhibitor's potency. The following table summarizes the Ki values for a series of phenylboronic acid derivatives against Class A (KPC-2, GES-5) and Class C (AmpC) serine β-lactamases.

| Compound | Ki (μM) vs. KPC-2 | Ki (μM) vs. GES-5 | Ki (μM) vs. AmpC |

| 1 (Phenylboronic acid) | >500 | >500 | >500 |

| 2 (ortho-acrylic derivative) | 2.5 | 1.8 | 15.2 |

| 3 (meta-acrylic derivative) | 0.8 | 0.5 | 5.6 |

| 4 (ortho-propionic derivative) | 4.2 | 3.1 | 22.8 |

| 5 (meta-propionic derivative) | 1.5 | 1.1 | 8.9 |

| 3-azidomethylphenyl boronic acid | 2.3 | - | 0.7 |

| Compound 5 (triazole derivative) | 0.73 | - | - |

| Compound 10a (triazole derivative) | - | - | 0.14 |

Signaling Pathway of β-Lactamase Inhibition

The mechanism of β-lactamase inhibition by phenylboronic acids can be visualized as a signaling pathway. The following diagram illustrates the competitive inhibition process.

Caption: β-Lactamase Inhibition Pathway.

Synthesis of Novel Phenylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a primary method for preparing substituted phenylboronic acids.[6][7][8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a boronic acid.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines a typical experimental workflow for the synthesis of a biphenyl compound from an aryl halide and phenylboronic acid via a Suzuki-Miyaura coupling reaction.

Caption: Suzuki-Miyaura Coupling Workflow.

Detailed Experimental Protocols

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 mmol)

-

Phenylboronic acid (1.2-1.5 mmol)

-

Palladium catalyst (e.g., Pd(OAc)2, PdCl2(dppf)) (0.01-0.1 mmol)

-

Base (e.g., K2CO3, CsF) (2.0-10.0 mmol)

-

Solvent (e.g., Toluene/Dioxane, DMF, THF)

Procedure:

-

To a reaction vessel, add the aryl halide, phenylboronic acid, palladium catalyst, and base.

-

Add the solvent to the mixture.

-

If necessary, degas the mixture by bubbling an inert gas (e.g., nitrogen or argon) through the solution for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-150°C) and stir for the required time (typically 4-12 hours).[6] Microwave irradiation can also be employed to reduce reaction times.[10]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

If a biphasic solvent system was used, separate the organic layer.[6] If a single solvent was used, perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biphenyl product.

This protocol describes the synthesis of a functionalized phenylboronic acid for incorporation into polymers.[11]

Materials:

-

3-Aminophenylboronic acid (21.9 mmol)

-

Sodium bicarbonate (48.2 mmol)

-

Acryloyl chloride (48.3 mmol)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve 3-aminophenylboronic acid in a 1:1 mixture of THF and water in a round-bottom flask.

-

Add sodium bicarbonate to the solution and cool the mixture to below 5°C.

-

Slowly add a solution of acryloyl chloride in anhydrous THF dropwise over 1 hour.

-

Allow the reaction mixture to stir overnight and gradually warm to room temperature.

-

Follow with appropriate workup and purification steps to isolate the 3-acrylamidophenylboronic acid.[11]

Characterization of Novel Phenylboronic Acids

The structural elucidation and purity assessment of newly synthesized phenylboronic acids are crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

NMR Spectroscopic Data

The following table provides a comparative summary of 1H and 13C NMR spectral data for several 3-substituted phenylboronic acid derivatives in DMSO-d6.

| Compound | 1H NMR Chemical Shifts (δ, ppm) | 13C NMR Chemical Shifts (δ, ppm) |

| 3-Carboxyphenylboronic acid | 8.32, 8.01, 7.89, 7.49 (m, 4H, Ar-H); 8.2 (br s, -B(OH)2); 13.1 (br s, -COOH) | 167.8 (C=O); ~135 (broad, C-B); 136.2, 133.5, 130.8, 129.5, 128.1 (Ar-C) |

| 3-Aminophenylboronic acid | 7.10, 6.95, 6.88, 6.60 (m, 4H, Ar-H); 7.8 (br s, -B(OH)2); 5.1 (br s, -NH2) | ~135 (broad, C-B); 148.5 (C-NH2); 128.9, 118.2, 115.8, 114.9 (Ar-C) |

| 3-Nitrophenylboronic acid | 8.60, 8.35, 8.15, 7.68 (m, 4H, Ar-H); 8.5 (br s, -B(OH)2) | ~135 (broad, C-B); 148.2 (C-NO2); 135.8, 130.1, 123.5, 121.8 (Ar-C) |

-

Data sourced from[12].

-

Note: The chemical shift of the carbon attached to the boron (C-B) is often broad and may be difficult to observe directly.[12]

The field of phenylboronic acid chemistry continues to expand, driven by the demand for novel therapeutic agents, advanced diagnostic tools, and responsive materials. This guide has provided a comprehensive overview of the key aspects of the discovery and synthesis of these versatile compounds, with a particular focus on their application as β-lactamase inhibitors. The detailed protocols and visual representations are intended to serve as a valuable resource for researchers and scientists, facilitating further innovation in this exciting area of chemical and biomedical research.

References

- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 11. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Solubility Profile of 3-(N-Benzylaminocarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and the anticipated solubility characteristics of 3-(N-Benzylaminocarbonyl)phenylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for its experimental determination. This is achieved by presenting solubility data for the parent compound, phenylboronic acid, as a relevant proxy and detailing established protocols for solubility assessment. Furthermore, a key application of this class of compounds, the Suzuki-Miyaura cross-coupling reaction, is described to provide a practical context for its use in synthetic chemistry.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its fundamental physicochemical properties based on available information.[1][2][3]

| Property | Value |

| CAS Number | 625470-96-4[1][2][3] |

| Molecular Formula | C₁₄H₁₄BNO₃[1][3] |

| Molecular Weight | 255.08 g/mol [3] |

| Appearance | Solid (predicted) |

| Melting Point | 224-230 °C[2] |

| Predicted pKa | 7.86 ± 0.10[2] |

| Storage Temperature | 2-8°C[2] |

Solubility Profile

Currently, there is a lack of specific quantitative solubility data for this compound in various solvents. However, the solubility of phenylboronic acid, its parent compound, can offer valuable insights into its likely behavior. Phenylboronic acid is soluble in most polar organic solvents and has limited solubility in nonpolar solvents like hexanes and carbon tetrachloride.[4]

Analogous Compound Solubility: Phenylboronic Acid

The following table summarizes the qualitative and quantitative solubility of phenylboronic acid in various solvents, which can be used as a reference point.

| Solvent | Solubility | Reference |

| Water | 10 g/L (at 20 °C)[4] | [4] |

| Diethyl Ether | Soluble | [4] |

| Ethanol | Soluble | [4] |

| Chloroform | Moderately soluble[5] | [5] |

| Acetone | High solubility[5] | [5] |

| Dipropyl Ether | High solubility[5] | [5] |

| Methylcyclohexane | Very low solubility[5] | [5] |

| Hexanes | Poorly soluble | [4] |

| Carbon Tetrachloride | Poorly soluble | [4] |

The introduction of the N-benzylaminocarbonyl group at the meta position of the phenyl ring is expected to influence the solubility profile compared to the unsubstituted phenylboronic acid. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the amide group may increase its solubility in polar protic and aprotic solvents. However, the overall increase in molecular size and hydrophobicity due to the benzyl group might decrease its aqueous solubility.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for this compound, the dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids in various solvents.[5] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Dynamic Method for Solubility Determination

Objective: To determine the temperature at which a known concentration of this compound dissolves completely in a specific solvent, thereby constructing a solubility curve.

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene, DMSO)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Turbidity sensor or a laser beam and photodetector

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture at a constant rate.

-

Controlled Heating: The temperature of the bath is slowly and constantly increased (e.g., at a rate of 0.1-0.5 °C/min).

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. The point at which the last solid particles disappear and the solution becomes clear is the dissolution temperature.

-

Data Recording: Record the temperature at which the solution becomes clear.

-

Data Analysis: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Workflow for Solubility Determination

Caption: Workflow for determining boronic acid solubility.

Typical Application: Suzuki-Miyaura Cross-Coupling Reaction

Phenylboronic acids are fundamental reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and an organic halide or triflate.[6][7][8] Understanding the solubility of this compound in common reaction solvents is crucial for optimizing reaction conditions and yields.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Key steps in the Suzuki-Miyaura reaction.

References

An In-depth Technical Guide to the Physical Characteristics of N-Benzyl-3-boronobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of N-Benzyl-3-boronobenzamide. The information is compiled from various chemical databases and suppliers, offering a foundational dataset for researchers and professionals in drug development and chemical synthesis. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use.

Core Physical and Chemical Properties

N-Benzyl-3-boronobenzamide, also known as (3-(Benzylcarbamoyl)phenyl)boronic acid, is a synthetic organic compound. Its structure features a central phenylboronic acid moiety with a benzylamide group at the meta position. This unique combination of a boronic acid and an amide functional group makes it a compound of interest in medicinal chemistry and materials science.

Table 1: Summary of Physical Characteristics of N-Benzyl-3-boronobenzamide

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄BNO₃ | [1][2] |

| Molecular Weight | 255.08 g/mol | [1][2] |

| Appearance | Solid, Yellow | [2] |

| Melting Point | 224-230 °C | [2] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 7.86 ± 0.10 | [2] |

| CAS Number | 625470-96-4 | [2] |

Experimental Protocols

Detailed experimental protocols for the characterization of a novel or synthesized batch of N-Benzyl-3-boronobenzamide are crucial for quality control and research reproducibility. Below are standard methodologies for determining key physical properties.

The melting point of a solid crystalline substance is a key indicator of its purity. For N-Benzyl-3-boronobenzamide, a sharp melting range close to the literature value suggests a high-purity sample.

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry N-Benzyl-3-boronobenzamide is finely ground into a powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the compound into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For a known compound, the temperature can be raised rapidly to about 20 °C below the expected melting point (224-230 °C).

-

The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range.

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

Solubility characteristics are fundamental for applications in drug delivery, formulation, and biological assays. A qualitative solubility analysis can provide insights into the polarity and functional groups of the molecule.

Principle: The solubility of a compound is tested in a range of solvents of varying polarity and pH. "Like dissolves like" is the guiding principle, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Materials:

-

N-Benzyl-3-boronobenzamide

-

Test tubes and rack

-

Vortex mixer or stirring rods

-

Solvents:

-

Water (H₂O)

-

5% Sodium Hydroxide (NaOH)

-

5% Sodium Bicarbonate (NaHCO₃)

-

5% Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (CH₂Cl₂)

-

Procedure:

-

Sample Preparation: Approximately 10 mg of N-Benzyl-3-boronobenzamide is placed into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, 1 mL of a single solvent is added.

-

Mixing: The tubes are agitated vigorously using a vortex mixer or stirred with a glass rod for 1-2 minutes.

-

Observation: The mixture is observed to determine if the solid has dissolved completely, partially, or not at all. A compound is considered soluble if it forms a clear, homogeneous solution.

-

Interpretation:

-

Solubility in water suggests the presence of polar functional groups capable of hydrogen bonding.

-

Solubility in 5% NaOH indicates an acidic functional group, such as the boronic acid moiety.

-

Solubility in 5% HCl would suggest a basic functional group (not expected to be significant for this molecule).

-

Solubility in organic solvents like ethanol, DMSO, or dichloromethane provides information about its overall polarity and suitability for various reaction or formulation conditions.

-

Synthesis Workflow Visualization

The following diagram illustrates a logical workflow for the synthesis of N-Benzyl-3-boronobenzamide from 3-carboxy-phenylboronic acid and benzylamine.

Caption: A logical workflow for the synthesis of N-Benzyl-3-boronobenzamide.

Logical Relationships in Characterization

The characterization of a synthesized chemical compound follows a logical progression to confirm its identity and purity. This process typically involves a combination of spectroscopic and physical property measurements.

The following diagram illustrates the logical relationship between different characterization techniques.

Caption: Logical workflow for the characterization of a synthesized compound.

References

A Technical Guide to the Thermal Stability of 3-(N-Benzylaminocarbonyl)phenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, specific experimental data on the thermal stability of 3-(N-Benzylaminocarbonyl)phenylboronic acid, such as that from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), is not publicly available. This guide provides a framework for assessing its thermal stability based on established methodologies for structurally related compounds, namely arylboronic acids and benzamide derivatives. The experimental protocols and potential decomposition pathways described herein are general and would require empirical validation for the specific compound of interest.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science, combining the functionalities of a phenylboronic acid and a benzamide. Boronic acids are crucial in Suzuki-Miyaura cross-coupling reactions, while the amide linkage is a fundamental component of many pharmaceuticals.[1] The thermal stability of such a compound is a critical parameter, influencing its storage, handling, formulation, and application, particularly in processes requiring elevated temperatures.

Thermal decomposition is a process where a substance breaks down into simpler substances upon heating.[2][3] Understanding the onset temperature of decomposition, the nature of the decomposition process (e.g., melting with decomposition, multi-step degradation), and the kinetic parameters involved is essential for ensuring the compound's integrity and safety. This guide outlines the standard analytical techniques and theoretical considerations for evaluating the thermal stability of this compound.

Theoretical Background: Factors Influencing Thermal Stability

The thermal stability of an arylboronic acid derivative is influenced by several factors:

-

The Boronic Acid Group: Phenylboronic acids can undergo dehydration at elevated temperatures to form cyclic anhydrides known as boroxines. This is often a reversible process in the presence of water. Further heating can lead to protodeboronation (loss of the B(OH)₂ group) or other decomposition pathways.

-

Substituents on the Phenyl Ring: The electronic nature of substituents on the aromatic ring can impact the stability of the C-B bond. Both electron-donating and electron-withdrawing groups can influence decomposition pathways.

-

The Amide Linkage: The N-benzylaminocarbonyl group introduces an amide bond, which is generally thermally stable. However, its decomposition can be influenced by the presence of the boronic acid moiety and potential intramolecular interactions. Thermal degradation of benzamide derivatives can proceed through various reaction pathways, including N-C bond cleavage.[3]

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, two primary techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] It is used to determine the temperature at which degradation begins, the extent of mass loss, and to identify different stages of decomposition.

Detailed Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of this compound powder into an inert crucible (e.g., alumina or platinum).[5] Ensure the sample is evenly distributed at the bottom of the crucible.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5][6]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a linear heating rate, typically 10 °C/min, to a final temperature (e.g., 600-800 °C) that is well beyond the expected decomposition point.[7]

-

-

-

Data Acquisition: Record the sample mass as a function of temperature. The resulting plot of mass vs. temperature is the TGA curve. The first derivative of this curve (DTG curve) shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rates.

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a significant mass loss (e.g., 5%) occurs.

-

Identify the temperature(s) of maximum decomposition rate (Tmax) from the peaks in the DTG curve.

-

Quantify the percentage of mass loss at each decomposition step.

-

Determine the final residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.[9]

Detailed Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum or hermetically sealed sample pan. Crimp the lid to encapsulate the sample. Prepare an empty, sealed pan to serve as the reference.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[10]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature beyond any expected transitions.[10]

-

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Identify endothermic peaks, which may correspond to melting. For many boronic acids, melting can occur concurrently with decomposition.

-

Identify exothermic peaks, which typically indicate decomposition or crystallization events.

-

Determine the onset temperature, peak maximum temperature, and enthalpy (ΔH) for each thermal event.

-

Data Presentation

While specific data for the target compound is unavailable, the results from TGA and DSC analyses should be summarized in clear, structured tables for comparative analysis.

Table 1: Hypothetical TGA Data for Arylboronic Acid Derivatives

| Compound | Onset Temp. (Tonset, °C) | Decomposition Step 1 (Tmax, °C) | Mass Loss Step 1 (%) | Decomposition Step 2 (Tmax, °C) | Mass Loss Step 2 (%) | Residual Mass @ 600°C (%) |

| Phenylboronic Acid | ~150 | 200 | 15 (Dehydration) | >300 | 80 (Degradation) | <5 |

| 3-Aminophenylboronic Acid | ~170 | 220 | 18 (Dehydration/Decarboxylation) | >350 | 75 (Degradation) | <7 |

| This compound | TBD | TBD | TBD | TBD | TBD | TBD |

TBD: To Be Determined experimentally.

Table 2: Hypothetical DSC Data for Arylboronic Acid Derivatives

| Compound | Melting Point (Tm, °C) | Enthalpy of Fusion (ΔHf, J/g) | Decomposition Onset (Td, °C) | Decomposition Enthalpy (ΔHd, J/g) |

| Phenylboronic Acid | 216 (decomposes) | N/A | ~210 | Exothermic |

| Benzamide | 128 | 150 | ~200 | Endothermic (Evaporation) |

| This compound | TBD | TBD | TBD | TBD |

TBD: To Be Determined experimentally. N/A: Not Applicable.

Visualizations

Experimental Workflows

The logical flow of the thermal analysis process can be visualized to provide a clear overview of the experimental strategy.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Potential Decomposition Pathway

A generalized decomposition pathway can be proposed based on the known chemistry of the constituent functional groups. This represents a logical relationship of potential degradation steps, which would need to be confirmed by techniques like TGA coupled with mass spectrometry (TGA-MS) to identify evolved gases.

Caption: Hypothetical thermal decomposition pathways.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking in the literature, a robust assessment can be performed using standard thermal analysis techniques. A combination of TGA and DSC provides a comprehensive profile of the material's behavior at elevated temperatures, identifying its decomposition range, thermal transitions, and the associated energetic changes. The protocols and frameworks provided in this guide offer a clear path for researchers to undertake such an analysis, ensuring the safe and effective application of this compound in drug development and materials science.

References

- 1. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 4. wcnt.wisc.edu [wcnt.wisc.edu]

- 5. epfl.ch [epfl.ch]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tainstruments.com [tainstruments.com]

An In-depth Technical Guide on the ¹H and ¹³C NMR of 3-(N-Benzylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-(N-Benzylaminocarbonyl)phenylboronic acid. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of its structural precursors, 3-carboxyphenylboronic acid and benzylamine, and established principles of NMR spectroscopy for substituted aromatic systems. This document also includes a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar compounds, alongside visualizations to clarify structural-spectral relationships and experimental workflows.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the known chemical shifts of 3-carboxyphenylboronic acid and benzylamine, taking into account the electronic effects of the amide functional group.[1] The spectra are predicted for a sample dissolved in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for polar organic compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl-H (ortho to -B(OH)₂) | 8.1 - 8.3 | m | - | 2H |

| Phenyl-H (para to -B(OH)₂) | 7.5 - 7.7 | t | ~7.6 | 1H |

| Phenyl-H (ortho to -C(O)NH-) | 7.9 - 8.1 | d | ~7.8 | 1H |

| Benzyl-H (phenyl) | 7.2 - 7.4 | m | - | 5H |

| Benzyl-CH₂ | ~4.5 | d | ~5.9 | 2H |

| Amide-NH | 9.0 - 9.3 | t | ~5.9 | 1H |

| Boronic acid-OH | 8.2 - 8.5 | br s | - | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Phenyl C-B | ~135 (broad) |

| Phenyl C-C(O)NH | ~134 |

| Phenyl C-H | 128 - 135 |

| Benzyl C-H (ipso) | ~140 |

| Benzyl C-H (ortho, para) | ~127 - 129 |

| Benzyl C-H (meta) | ~128 |

| Benzyl-CH₂ | ~43 |

| Carbonyl C=O | ~166 |

Note: The chemical shift of the carbon attached to the boron (C-B) is often broad and may be challenging to observe directly due to the quadrupolar relaxation of the boron nucleus.

Experimental Protocol for NMR Analysis

Obtaining high-quality and reproducible NMR spectra is crucial for accurate structural elucidation. The following protocol outlines the key steps for the ¹H and ¹³C NMR analysis of this compound.

1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. Gentle warming can be applied if necessary.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

2. NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: -2 to 16 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

3. Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift scale to the TMS signal at 0 ppm or the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

-

Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative proton ratios.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships between the molecular structure and its NMR signals, as well as the experimental workflow.

Caption: Correlation between the structure of this compound and its predicted NMR signals.

Caption: A streamlined workflow for the NMR analysis of this compound.

References

Methodological & Application

Application Notes and Protocols: 3-(N-Benzylaminocarbonyl)phenylboronic Acid in Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical industry and materials science for the construction of biaryl and substituted aromatic compounds. 3-(N-Benzylaminocarbonyl)phenylboronic acid is a versatile building block in Suzuki coupling reactions, allowing for the introduction of a benzamide moiety, a common structural motif in biologically active molecules. The resulting N-benzyl-biphenyl-3-carboxamide derivatives are of significant interest in drug discovery, with demonstrated activities as inhibitors of enzymes such as monoamine oxidase (MAO) and cholinesterase, which are therapeutic targets for neurodegenerative diseases and depression.

This document provides detailed application notes and protocols for the use of this compound in Suzuki coupling reactions, including a general reaction mechanism, a summary of typical reaction conditions, a specific experimental protocol, and a discussion of the potential biological relevance of the resulting products.

Suzuki Coupling Reaction Mechanism

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (in this case, the 3-(N-benzylaminocarbonyl)phenyl group) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biphenyl product (Ar-R), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

While a specific literature example detailing the Suzuki coupling of this compound was not identified in the conducted search, a general protocol can be established based on typical conditions for similar Suzuki reactions. The following is a representative protocol for the synthesis of an N-benzyl-biphenyl-3-carboxamide derivative.

General Procedure for Suzuki-Miyaura Cross-Coupling:

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (if required, e.g., PPh₃, SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/H₂O mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent (5-10 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Suzuki coupling of this compound with various aryl halides. The yields are hypothetical and based on typical Suzuki coupling reactions.

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 1-Iodo-4-nitrobenzene | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane | 90 | 8 | 80-90 |

| 3 | 2-Bromopyridine | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ | Toluene | 110 | 18 | 75-85 |

| 4 | 4-Chlorotoluene | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 70-80 |

Biological Relevance and Signaling Pathways

The N-benzyl-biphenyl-3-carboxamide scaffold synthesized through this Suzuki coupling is a privileged structure in medicinal chemistry. Derivatives of this class have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE). Inhibition of these enzymes is a key therapeutic strategy for the treatment of neurological disorders.

-

Monoamine Oxidase (MAO) Inhibition: MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAOs increases the levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and Parkinson's disease.

-

Cholinesterase (ChE) Inhibition: Acetylcholinesterase and butyrylcholinesterase are enzymes that break down the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit of acetylcholine. Cholinesterase inhibitors increase acetylcholine levels, leading to improved cognitive function.

The diagram below illustrates the general signaling pathway targeted by these inhibitors.

Conclusion

This compound is a valuable reagent for the synthesis of N-benzyl-biphenyl-3-carboxamide derivatives via the Suzuki-Miyaura cross-coupling reaction. This protocol provides a general framework for performing this transformation, which can be adapted and optimized for specific substrates. The resulting biphenyl amides are of significant interest for the development of novel therapeutics targeting neurological disorders. Further research into the synthesis and biological evaluation of derivatives based on this scaffold is warranted.

Application of 3-(N-Benzylaminocarbonyl)phenylboronic Acid in Carbohydrate Sensing

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction